![molecular formula C8H18ClNO2 B2429083 2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride CAS No. 1485818-06-1](/img/structure/B2429083.png)
2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride”, also known as N-isopentylalanine hydrochloride, is a type of amino acid derivative . It has a molecular weight of 195.69 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H17NO2.ClH/c1-6(2)4-5-9-7(3)8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a salt with chloride (Cl) as the counterion . It has a molecular weight of 195.69 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Fluorescence Derivatisation in Biochemical Studies
2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride has been investigated for its utility in fluorescence derivatisation of amino acids. This process is significant in biochemical studies for enhancing the detection and analysis of amino acids. The derivatised amino acids exhibit strong fluorescence, making them useful in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Computational Peptidology
In computational peptidology, the chemical reactivity of peptides, including those containing 2-[(3-Methylbutan-2-yl)amino]propanoic acid, is studied for drug design. This involves calculating molecular properties and structures, which is essential for understanding peptide behavior and potential therapeutic applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Metabolite Analysis in Microbial Studies
The compound has been utilized in the analysis of metabolites produced by bacteria, such as Staphylococcus xylosus. Understanding these metabolites is crucial in microbiology and biotechnology, as they play a role in processes like fermentation and pathogenesis (Beck, Hansen, & Lauritsen, 2002).
Synthetic Chemistry Applications
In synthetic chemistry, this compound is involved in the synthesis of various compounds, illustrating its versatility and importance in chemical synthesis. This includes the synthesis of tetrazole-containing derivatives and other complex molecules (Putis, Shuvalova, & Ostrovskii, 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propriétés
IUPAC Name |
2-(3-methylbutan-2-ylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(2)6(3)9-7(4)8(10)11;/h5-7,9H,1-4H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLQBJHLHGAMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2429007.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429009.png)
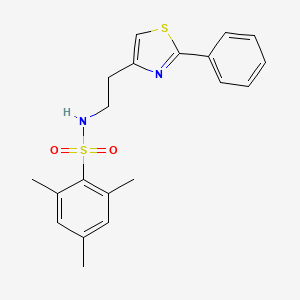
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2429011.png)
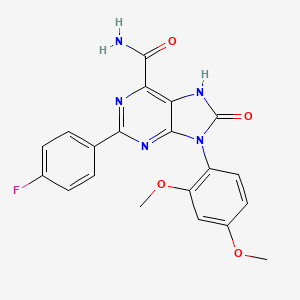
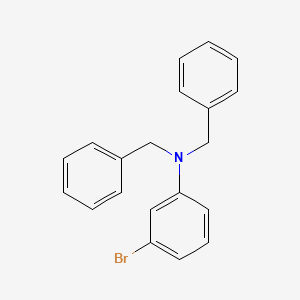

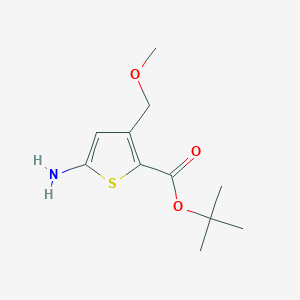
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2429020.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2429021.png)
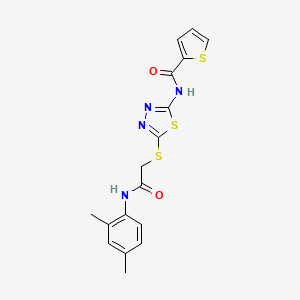
![2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2429023.png)
